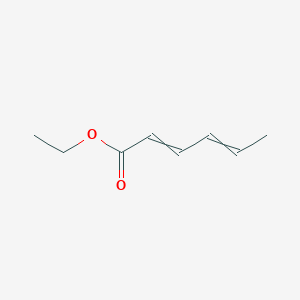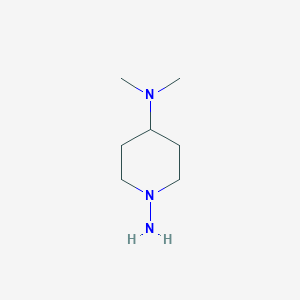![molecular formula C15H12Cl2N2OS B12449655 N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B12449655.png)
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide is a chemical compound known for its diverse applications in scientific research. Its complex structure allows for investigating its role in various fields, including medicinal chemistry, material science, and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 2,5-dichloroaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, followed by the addition of thiourea to form the final product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acidic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenylacetamides.
Scientific Research Applications
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. It is known to inhibit bacterial growth by interfering with the synthesis of essential proteins. The compound binds to the active site of bacterial enzymes, blocking their function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-dichlorophenyl)carbamothioyl]-4-ethoxybenzamide
- N-[(2,5-dichlorophenyl)carbamothioyl]hexanamide
- N-[(2,5-Dichlorophenyl)carbamothioyl]-4-(heptyloxy)benzamide
Uniqueness
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide stands out due to its unique combination of chemical properties, making it highly effective in various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H12Cl2N2OS |
|---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
N-[(2,5-dichlorophenyl)carbamothioyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-11-6-7-12(17)13(9-11)18-15(21)19-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20,21) |
InChI Key |
ZETZJVFIOOGMQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}acridine-3,6-diamine](/img/structure/B12449590.png)
methanone](/img/structure/B12449592.png)
![Butyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B12449600.png)
![2-tert-butyl-N-{3-[(2-methylpropyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12449616.png)
![N'-[2-(1H-indol-1-yl)acetyl]benzohydrazide](/img/structure/B12449622.png)

![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(2,4,6-trimethylphenoxy)ethanone](/img/structure/B12449637.png)
![N-{[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B12449638.png)
![4-Bromo-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12449643.png)
![N-(4-methylphenyl)-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B12449646.png)
![N-(2-fluorophenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B12449652.png)
